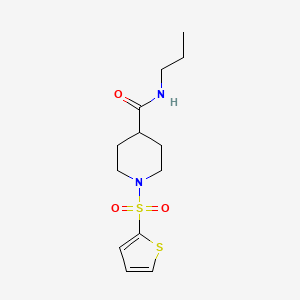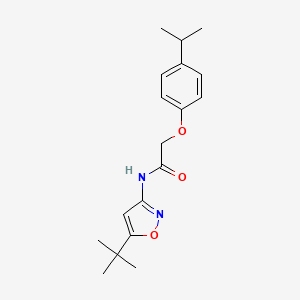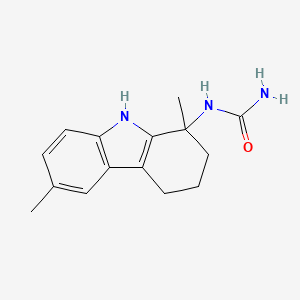
N-propyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NPTP or TCS-OX2-29 and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
NPTP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a selective antagonist of the orexin 2 receptor, which is involved in the regulation of sleep-wake cycles and energy homeostasis. This makes NPTP a valuable tool for studying the role of orexin 2 receptor in various physiological processes.
Mécanisme D'action
NPTP selectively binds to the orexin 2 receptor and blocks its activation by orexin A and orexin B. This results in a decrease in the activity of orexin 2 receptor-mediated signaling pathways, which are involved in the regulation of sleep-wake cycles and energy homeostasis. The exact mechanism of action of NPTP is still being studied, but it is believed to involve the inhibition of intracellular signaling pathways downstream of the orexin 2 receptor.
Biochemical and Physiological Effects:
NPTP has been found to have a range of biochemical and physiological effects. It has been shown to decrease wakefulness and increase sleep in animal models, indicating its potential as a sleep aid. It has also been found to reduce food intake and body weight in animal models, suggesting its potential as an anti-obesity drug. Additionally, NPTP has been found to have anxiolytic and antidepressant effects in animal models, indicating its potential as a treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
NPTP has several advantages for use in lab experiments. It is a selective antagonist of the orexin 2 receptor, which allows for the specific study of the role of this receptor in various physiological processes. It has also been shown to have good bioavailability and pharmacokinetics in animal models, making it a reliable tool for studying the effects of orexin 2 receptor antagonism in vivo. However, there are also limitations to the use of NPTP in lab experiments. It has a relatively short half-life and may require multiple administrations to maintain its effects. Additionally, its effects may vary depending on the species and strain of animal used in the experiment.
Orientations Futures
There are several future directions for research on NPTP. One area of interest is the potential use of NPTP as a sleep aid or treatment for sleep disorders. Another area of interest is the potential use of NPTP as an anti-obesity drug or treatment for metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of NPTP and its effects on various physiological processes. Finally, the development of more potent and selective orexin 2 receptor antagonists may lead to the discovery of new therapeutic targets for a range of neurological and metabolic disorders.
Méthodes De Synthèse
The synthesis of NPTP involves the reaction of 2-thiophenesulfonyl chloride with N-propylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been optimized for high yield and purity and has been used in several studies to produce NPTP for research purposes.
Propriétés
IUPAC Name |
N-propyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-2-7-14-13(16)11-5-8-15(9-6-11)20(17,18)12-4-3-10-19-12/h3-4,10-11H,2,5-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSNLWPLVMVJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3,5-dimethylbenzamide](/img/structure/B5062257.png)
![1-(2-cyclohexylethyl)-N-[(6-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062263.png)
![tert-butyl 4-hydroxy-2-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5062280.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5062285.png)
![N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)-1,1-cyclopropanedicarboxamide](/img/structure/B5062293.png)


![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5062306.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5062311.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5062313.png)
![6-methyl-5-[5-({[2-(1-pyrrolidinyl)ethyl]thio}methyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5062316.png)

![6-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5062357.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-methylbenzamide](/img/structure/B5062364.png)